N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide
Description
N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)cinnamamide is a synthetic small molecule characterized by a cinnamamide backbone conjugated to a pyrimidine ring modified with a dimethylamino group at the 2-position. This structure combines the aromatic and planar geometry of cinnamamide with the hydrogen-bonding and electronic properties of the dimethylamino-substituted pyrimidine.
Properties
IUPAC Name |
(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(2)16-17-11-10-14(19-16)12-18-15(21)9-8-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAONRBPXPOHOCD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with cinnamamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the cinnamamide moiety, potentially yielding various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the pyrimidine ring or cinnamamide moiety.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In materials science, the compound can be used in the development of novel polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide exerts its effects involves interaction with specific molecular targets. The dimethylamino group enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes or receptors. The pyrimidine ring and cinnamamide moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Key Findings and Implications
Structural Advantages of Pyrimidine: The target compound’s pyrimidine-methyl-dimethylamino group likely enhances binding to ATP pockets in kinases compared to phenyl-ethoxyamino analogs like 6d, which lack bioactivity .
Role of Dimethylamino: The dimethylamino group is a common pharmacophore across analogs, suggesting its importance in solubility or charge interactions, though its placement on pyrimidine vs. alkyl chains (e.g., 6d/6e) critically affects activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
